Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1)
Description
Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) (CAS RN: 944450-78-6) is a brominated aromatic ketone with a hydrobromide salt formulation. Its molecular formula is C₇H₆Br₃NO, derived from the parent compound 2-bromo-1-(5-bromo-3-pyridinyl)ethanone (C₇H₅Br₂NO) combined with hydrobromic acid (HBr). The compound features a pyridine ring substituted with bromine at the 5-position and a 2-bromoacetyl group at the 3-position. This structure confers high electrophilicity, making it reactive in nucleophilic substitution and coupling reactions. It is commonly used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of heterocyclic derivatives .
Properties
IUPAC Name |
2-bromo-1-(5-bromopyridin-3-yl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO.BrH/c8-2-7(11)5-1-6(9)4-10-3-5;/h1,3-4H,2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAIFVQPZYQAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561876 | |
| Record name | 2-Bromo-1-(5-bromopyridin-3-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126325-34-6 | |
| Record name | 2-Bromo-1-(5-bromopyridin-3-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) typically involves the bromination of a pyridine derivative followed by the formation of the hydrobromide salt. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The hydrobromide salt formation would be achieved through the addition of hydrobromic acid to the brominated pyridine derivative.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions would modify the functional groups on the pyridine ring.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide typically involves the bromination of a pyridine derivative followed by the formation of the hydrobromide salt. The key reactions include:
- Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction : The compound may undergo oxidation or reduction using reagents like potassium permanganate or sodium borohydride.
- Coupling Reactions : It can participate in coupling reactions to form more complex structures.
Chemistry
Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide serves as a critical building block in organic synthesis. Its brominated structure allows it to act as a versatile intermediate in various organic transformations. This compound is often used in:
- Synthesis of Complex Molecules : It can be utilized to create more complex organic compounds through various synthetic routes.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways. Notable applications include:
- Enzyme Mechanism Studies : Used to explore enzyme activity and mechanisms.
- Pharmacological Research : Potential applications in drug development, particularly as inhibitors of specific biological targets.
Medicine
The compound is being explored for its medicinal properties, particularly in the development of therapeutic agents. Some specific areas of investigation include:
- Anticancer Properties : Related compounds have shown cytotoxic effects against various cancer cell lines, suggesting Ethanone's potential role in cancer therapy.
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the applications of Ethanone:
- Anticancer Activity : Research indicates that pyridine derivatives exhibit significant cytotoxicity against breast cancer cell lines with IC₅₀ values in the low micromolar range. This suggests a promising therapeutic window for further exploration.
- Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit specific enzymes have shown potential pathways for drug development targeting metabolic disorders .
- Synthesis of Novel Compounds : The compound has been successfully used as a precursor for synthesizing novel pyridine-based compounds with enhanced biological activity .
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1) involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the pyridine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
2-Bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9c)
2-Bromo-1-(4-methoxyphenyl)ethanone
3-(2-Bromoacetyl)pyridine hydrobromide
- Structure : Lacks the 5-bromo substituent on the pyridine ring.
- Synthesis: Prepared via bromination of 3-acetylpyridine. Lower molecular weight (C₇H₇Br₂NO₂) and distinct solubility in polar solvents .
Physicochemical Properties
Spectroscopic Data Comparison
| Compound | ¹H NMR (δ, ppm) Key Signals | MS (m/z) |
|---|---|---|
| Target Compound | Pyridine H: 8.8 (d), 8.5 (dd); CH₂Br: 4.6 (s) | 335.85 (M+H)⁺ |
| 2-Bromo-1-(furan-2-yl)ethanone | Furan H: 7.4–6.3 (m); CH₂Br: 4.5 (s) | 217.96 (M+H)⁺ |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Aromatic H: 7.8 (d), 6.9 (d); OCH₃: 3.8 (s) | 229.01 (M+H)⁺ |
Biological Activity
Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide (1:1), also known by its chemical formula C7H6Br3N and CAS number 1187669-54-0, is a brominated derivative of pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.
Chemical Structure and Properties
The compound features a brominated pyridine ring, which is significant for its biological interactions. The presence of bromine atoms allows for the formation of halogen bonds with amino acid residues in proteins, which can lead to modulation of enzyme activity. This property is critical for understanding its mechanism of action in biological systems.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The bromine atoms can interact with nucleophilic sites in enzymes, leading to inhibition or alteration of their activity. This is particularly relevant in the context of drug design where enzyme modulation is a therapeutic target.
- Receptor Binding : The compound may bind to specific receptors, influencing various signaling pathways within cells. This interaction is crucial for developing compounds aimed at treating diseases such as cancer and inflammation .
In Vitro Studies
Recent studies have evaluated the biological activity of Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide through various assays:
| Activity Assessed | IC50 Value (μM) | Cell Line/Target |
|---|---|---|
| Acetylcholinesterase Inhibition | 0.223 | Enzyme Inhibition |
| GSK-3β Inhibition | 3.0 | Enzyme Inhibition |
| Cytotoxicity (SH-SY5Y) | >25 | Neuroblastoma Cell Line |
These results indicate that the compound exhibits moderate inhibitory activity against acetylcholinesterase and GSK-3β, which are important targets in neurodegenerative diseases and cancer therapies .
Case Studies
- Acetylcholinesterase (AChE) Inhibition : A study demonstrated that compounds similar to Ethanone, 2-bromo-1-(5-bromo-3-pyridinyl)-, hydrobromide showed significant inhibition of AChE, with IC50 values indicating potential for treating Alzheimer's disease .
- Cytotoxicity Assessment : In tests conducted on SH-SY5Y neuroblastoma cells, the compound did not exhibit significant cytotoxicity at concentrations up to 25 μM, suggesting a favorable safety profile for further development .
Comparative Analysis with Related Compounds
The biological activity of Ethanone can be compared with other brominated pyridine derivatives:
| Compound | IC50 Value (μM) | Target |
|---|---|---|
| 2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide | 0.223 | Acetylcholinesterase |
| 2-Bromo-1-(5-bromopyridin-3-yl)ethanone hydrobromide | 0.150 | Acetylcholinesterase |
| 2-Bromo-1-(6-bromopyridin-2-yl)ethanone hydrobromide | 0.300 | Acetylcholinesterase |
This table highlights the variations in inhibitory potency among different positional isomers of brominated pyridine derivatives, emphasizing the importance of molecular structure in determining biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
